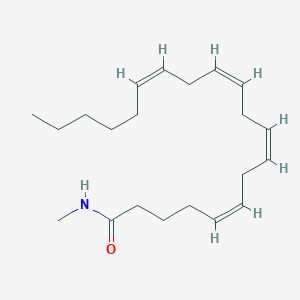

N-甲基花生四烯酰胺

描述

N-methyl arachidonoyl amine, also known as N-methyl arachidonoylamide, is an analog of anandamide . It binds to the human central cannabinoid (CB1) receptor with a Ki of 60 nM . It inhibits rat glial gap junction cell-cell communication 100% at a concentration of 50 µM .

Synthesis Analysis

The synthesis of N-methylated polypeptides involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs). This process is divided into two classes: NCAs of α-substituted amino acids and N-methylated NCAs of α-unsubstituted glycine derivatives (NNCAs) .Molecular Structure Analysis

The systematic name for N-methyl arachidonoyl amine is N-methyl-5Z,8Z,11Z,14Z-eicosatetraenoyl amine . Its molecular formula is C21H35NO .Chemical Reactions Analysis

The biological actions of N-methyl arachidonoyl amine are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase .Physical And Chemical Properties Analysis

N-methyl arachidonoyl amine has a molecular weight of 317.271864 . Its molecular formula is C21H35NO .科学研究应用

Cannabinoid Receptor Ligand

Arachidonoyl-N-methyl amide is an analog of anandamide, a naturally occurring endocannabinoid. It binds to the human central cannabinoid (CB1) receptor with a Ki of 60 nM . This makes it a valuable tool in the study of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .

Inhibition of Glial Gap Junction Cell-Cell Communication

Arachidonoyl-N-methyl amide has been found to inhibit rat glial gap junction cell-cell communication 100% at a concentration of 50 µM . This property could be useful in the study of neurological disorders where abnormal cell-cell communication is implicated .

Endocannabinoid-Related Lipid Research

Arachidonoyl-N-methyl amide is structurally related to the endocannabinoid anandamide and is frequently referred to as a family of endocannabinoid-related lipids . It can be used in lipid biochemistry research, particularly in the study of the roles of lipids in health and disease .

Neuroscience Research

Given its interaction with the CB1 receptor, Arachidonoyl-N-methyl amide can be used in neuroscience research. The CB1 receptor is predominantly expressed in the brain and is involved in various neurological processes .

Pharmaceutical Development

The properties of Arachidonoyl-N-methyl amide make it a potential candidate for drug development. Its interaction with the CB1 receptor could be harnessed to develop drugs for conditions such as chronic pain, epilepsy, and other neurological disorders .

Metabolic Disease Biomarker Research

Arachidonoyl-N-methyl amide belongs to the N-acyl amino acids (NA-AAs) family. Specific short-chain NA-AAs are biomarkers for different metabolic diseases . Therefore, it could be used in research aimed at identifying and understanding these biomarkers .

作用机制

Target of Action

Arachidonoyl-N-methyl amide, an analog of anandamide, primarily targets the human central cannabinoid (CB1) receptor . The CB1 receptor is a part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain sensation, mood, and memory.

Mode of Action

Arachidonoyl-N-methyl amide interacts with the CB1 receptor, displaying a binding affinity with a Ki of 60 nM . This interaction leads to the inhibition of rat glial gap junction cell-cell communication .

Biochemical Pathways

The compound is part of the fatty acid amide family, which is structurally related to the endocannabinoid anandamide . The biological actions of anandamide are terminated by cellular uptake and hydrolysis of the amide bond by the enzyme fatty acid amide hydrolase . This suggests that Arachidonoyl-N-methyl amide might follow a similar pathway.

Pharmacokinetics

It is known that the compound is a lipophilic substance, which suggests that it can readily cross the blood-brain barrier and interact with receptors in both the central and peripheral nervous systems .

Result of Action

The interaction of Arachidonoyl-N-methyl amide with the CB1 receptor leads to the inhibition of rat glial gap junction cell-cell communication . This could potentially influence various physiological processes regulated by the endocannabinoid system, such as pain sensation, mood, and memory.

安全和危害

未来方向

属性

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-methylicosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(23)22-2/h7-8,10-11,13-14,16-17H,3-6,9,12,15,18-20H2,1-2H3,(H,22,23)/b8-7-,11-10-,14-13-,17-16- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTAWYBRCXMQDBL-ZKWNWVNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Arachidonoyl-N-methyl amide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The study identifies N-methyl arachidonoyl amine as a potential biomarker for distinguishing prostate cancer from benign prostatic hyperplasia. What is the significance of its negative correlation with lipid profiles like total cholesterol, LDL-C, and Apo-B in prostate cancer patients?

A1: The negative correlation between N-methyl arachidonoyl amine and certain lipid profiles (total cholesterol, LDL-C, and Apo-B) specifically in prostate cancer patients [] presents an intriguing observation. While the study itself doesn't delve into the underlying mechanisms of this correlation, it suggests a potential interplay between N-methyl arachidonoyl amine and lipid metabolism pathways that are distinctly altered in prostate cancer. Further research is crucial to understand if this altered lipid metabolism is a driver or a consequence of the disease and if N-methyl arachidonoyl amine plays a direct or indirect role in this process. This knowledge could be crucial for developing novel diagnostic or therapeutic strategies targeting lipid metabolism in prostate cancer.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)

![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)

![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)